(5-CHLORO-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
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Overview
Description
(5-CHLORO-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thienyl group, a fluorophenyl group, and a piperazino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-CHLORO-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and fluorophenyl intermediates, followed by their coupling with a piperazino derivative. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-throughput screening and optimization techniques allows for the refinement of reaction conditions, leading to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
(5-CHLORO-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
Scientific Research Applications
(5-CHLORO-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug candidate.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-CHLORO-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(5-CHLORO-2-THIENYL)[4-(2-CHLOROPHENYL)PIPERAZINO]METHANONE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(5-CHLORO-2-THIENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE: Contains a methoxyphenyl group, leading to different chemical and biological properties.
(5-CHLORO-2-THIENYL)[4-(2-NITROPHENYL)PIPERAZINO]METHANONE: Features a nitrophenyl group, which can significantly alter its reactivity and applications.
Uniqueness
(5-CHLORO-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit different reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2OS/c16-14-6-5-13(21-14)15(20)19-9-7-18(8-10-19)12-4-2-1-3-11(12)17/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGRHJQSXPVRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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